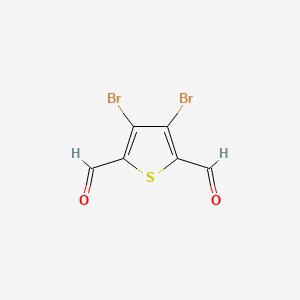

3,4-Dibromothiophene-2,5-dicarboxaldehyde

Beschreibung

Contextualization within Thiophene (B33073) Heterocyclic Chemistry

Thiophene and its derivatives are a well-established class of sulfur-containing heterocyclic compounds that are integral to numerous areas of chemical research. The high electron density of the thiophene ring makes it susceptible to electrophilic substitution and allows for a wide range of chemical modifications. The introduction of bromine atoms at the 3 and 4 positions, and aldehyde groups at the 2 and 5 positions, as seen in 3,4-Dibromothiophene-2,5-dicarboxaldehyde, creates a highly functionalized and reactive molecule. The bromine atoms can participate in various cross-coupling reactions, while the aldehyde groups are versatile handles for condensation and other transformations. This polysubstituted nature allows for the precise tuning of the electronic and steric properties of resulting molecules.

Significance as a Versatile Building Block for Advanced Materials

The strategic placement of reactive functional groups on the thiophene ring makes this compound a versatile building block for the construction of advanced organic materials. Thiophene-based materials are renowned for their applications in organic electronics, owing to their excellent charge transport properties and environmental stability. The aldehyde functionalities of this compound can be readily converted into a variety of other groups or used to build larger conjugated systems through reactions like Knoevenagel or Wittig condensations. The bromine atoms provide sites for metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Sonogashira couplings, enabling the formation of π-conjugated polymers and oligomers. These materials are key components in devices such as organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs).

While specific research detailing the direct application of this compound in such devices is not extensively documented in publicly available literature, the chemistry of its functional groups points to its high potential in these areas. The synthesis of novel polymers and macrocycles from this building block could lead to materials with tailored optoelectronic properties.

Physicochemical and Spectroscopic Properties

Detailed experimental data on the physicochemical and spectroscopic properties of this compound are not widely reported in readily accessible scientific literature. However, based on its chemical structure and data from suppliers, some key properties can be tabulated.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 25373-20-0 | sigmaaldrich.comgeorganics.sk |

| Molecular Formula | C₆H₂Br₂O₂S | sigmaaldrich.comgeorganics.sk |

| Molecular Weight | 297.95 g/mol | sigmaaldrich.comgeorganics.sk |

| Physical Form | Solid | sigmaaldrich.com |

Note: More detailed properties such as melting point, boiling point, and solubility are not consistently available in the surveyed literature.

Spectroscopic Data

Specific spectroscopic data such as ¹H NMR, ¹³C NMR, IR, and mass spectrometry for this compound are often proprietary to chemical suppliers and not published in peer-reviewed journals. However, the expected spectral features can be predicted based on its structure. The ¹H NMR spectrum would likely show a singlet for the two equivalent aldehyde protons. The ¹³C NMR would display signals for the aldehyde carbons and the four distinct carbons of the thiophene ring. The IR spectrum would be characterized by a strong carbonyl (C=O) stretching frequency typical for aldehydes.

Synthesis and Chemical Transformations

Information regarding a specific, detailed synthesis of this compound is sparse in the public domain. However, the synthesis of its parent compound, 3,4-dibromothiophene (B32776), is well-documented. One common method involves the debromination of 2,3,4,5-tetrabromothiophene using a reducing agent like zinc dust in acetic acid. scispace.comgoogle.com The subsequent diformylation at the 2 and 5 positions could potentially be achieved through various formylation reactions known for thiophenes, such as the Vilsmeier-Haack reaction, although specific conditions for this particular substrate are not readily found.

The chemical reactivity of this compound is dictated by its aldehyde and bromo functionalities. The aldehyde groups can undergo reactions such as oxidation to carboxylic acids, reduction to alcohols, and various condensation reactions to form larger conjugated systems. The bromine atoms are amenable to a wide array of palladium-catalyzed cross-coupling reactions, which are fundamental in the synthesis of conjugated polymers and complex organic molecules.

Applications in Advanced Materials

While specific research focusing solely on this compound is limited, the broader class of functionalized thiophenes is extensively studied for applications in advanced materials.

Table 2: Potential Applications of this compound Derivatives

| Application Area | Potential Role of the Compound |

| Organic Field-Effect Transistors (OFETs) | As a monomer for the synthesis of semiconducting polymers with tunable energy levels and charge carrier mobility. |

| Organic Photovoltaics (OPVs) | As a building block for donor or acceptor materials in the active layer of solar cells. |

| Novel Polymers and Macrocycles | The dialdehyde (B1249045) and dibromo functionalities allow for the construction of novel polymeric structures and macrocyclic compounds with unique host-guest chemistry and electronic properties. |

The development of new materials from this building block would involve leveraging its reactive sites to construct extended π-systems, which are crucial for efficient charge transport and light absorption/emission in organic electronic devices.

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

3,4-dibromothiophene-2,5-dicarbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2Br2O2S/c7-5-3(1-9)11-4(2-10)6(5)8/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIIQKZFRHPLSLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)C1=C(C(=C(S1)C=O)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2Br2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80460643 | |

| Record name | 3,4-Dibromothiophene-2,5-dicarboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80460643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25373-20-0 | |

| Record name | 3,4-Dibromothiophene-2,5-dicarboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80460643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4-Dibromothiophene-2,5-dicarboxaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Precursor Chemistry of 3,4 Dibromothiophene 2,5 Dicarboxaldehyde

Strategies for Carbonyl Group Introduction on Dibromothiophene Scaffolds

The introduction of aldehyde functionalities onto the thiophene (B33073) ring, particularly when substituted with deactivating bromine atoms, requires specific and efficient formylation methods.

The Vilsmeyer-Haack reaction is a versatile and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds. The reaction typically employs a Vilsmeier reagent, which is a chloromethyliminium salt formed from the reaction of a substituted amide, such as N,N-dimethylformamide (DMF), with phosphorus oxychloride (POCl₃). chemistrysteps.comwikipedia.org This electrophilic reagent then reacts with the aromatic substrate. chemistrysteps.comwikipedia.org

The general mechanism involves two main stages:

Formation of the Vilsmeier Reagent: DMF reacts with POCl₃ to generate the electrophilic Vilsmeier reagent. chemistrysteps.com

Electrophilic Aromatic Substitution: The electron-rich thiophene ring attacks the Vilsmeier reagent, leading to the formation of an iminium ion intermediate. Subsequent hydrolysis during workup yields the final aryl aldehyde. jk-sci.comorganic-chemistry.org

While thiophene is less reactive than furan or pyrrole in this reaction, it is still a suitable substrate. jk-sci.com The presence of electron-donating groups on the aromatic ring generally facilitates the Vilsmeier-Haack reaction. chemistrysteps.com However, the application to dibromothiophenes must contend with the electron-withdrawing nature of the bromine substituents, which deactivates the ring towards electrophilic substitution. Despite this, the Vilsmeyer-Haack reaction remains a key strategy for the introduction of aldehyde groups onto thiophene-based structures.

An alternative approach to formylation involves the reaction of organometallic intermediates, such as dilithiated thiophenes, with a formylating agent like DMF. However, the direct synthesis of dialdehydes through this route is often fraught with challenges. Difficulties have been encountered in the preparation of related fulvene dialdehydes, which are precursors for novel porphyrin analogues. nih.govresearchgate.net

These challenges were addressed by employing a multi-step strategy involving the reaction of protected iodofulvenes with magnesium ate complexes at very low temperatures (-78 °C or -100 °C), followed by the addition of DMF and subsequent hydrolysis. nih.govresearchgate.net This indirect approach highlights the potential difficulties in achieving high yields and avoiding side reactions when attempting a direct one-pot dialdehyde (B1249045) synthesis from a dilithiated intermediate. Potential issues include:

Over-reaction: The initial mono-formylated product can sometimes react faster than the starting material, leading to a mixture of products.

Instability of Intermediates: Dilithiated species can be unstable, particularly at higher temperatures, leading to decomposition or undesired rearrangements.

Side Reactions: The highly reactive nature of organolithium reagents can lead to reactions with solvents or other functional groups present in the molecule.

These limitations often necessitate the use of protecting groups or multi-step sequences to achieve the desired dialdehyde product in good yield. nih.govresearchgate.net

Precursor Synthesis and Functionalization Pathways

The synthesis of 3,4-dibromothiophene-2,5-dicarboxaldehyde relies on the availability of appropriately substituted dibromothiophene intermediates. These precursors are typically prepared through the bromination of thiophene or functionalization of other thiophene derivatives.

The direct bromination of thiophene is a common method to produce brominated thiophene precursors. Due to the electron distribution in the thiophene ring, the hydrogen atoms at the 2- and 5-positions are more reactive than those at the 3- and 4-positions. guidechem.com

Selective synthesis of 2,5-dibromothiophene (B18171) can be achieved in high yield by reacting thiophene with two equivalents of N-bromosuccinimide (NBS) in DMF. researchgate.net For the synthesis of tribrominated thiophenes, such as 2,3,5-tribromothiophene, a stronger brominating agent is used. This can be accomplished by reacting thiophene with elemental bromine in a solvent like chloroform. orgsyn.org The synthesis of 3,4-dibromothiophene (B32776) is more challenging due to the lower reactivity of the 3- and 4-positions and often requires multi-step synthetic routes to avoid mixtures of isomers. guidechem.com

Table 1: Selected Bromination Reactions of Thiophene

| Starting Material | Reagent(s) | Solvent | Product | Yield |

| Thiophene | 2 eq. N-Bromosuccinimide (NBS) | DMF | 2,5-Dibromothiophene | High |

| Thiophene | Bromine (Br₂) | Chloroform | 2,3,5-Tribromothiophene | 75-85% orgsyn.org |

Thiophene dicarboxylic acids are important intermediates in organic synthesis. made-in-china.com For instance, thiophene-2,5-dicarboxylic acid can be prepared by reacting adipic acid with thionyl chloride, followed by hydrolysis. google.com These dicarboxylic acids can serve as precursors to the corresponding dialdehydes through reduction or conversion to other functional groups.

The synthesis of halogenated thiophenecarboxylic acids has been explored as building blocks for various applications. beilstein-journals.org For example, carboxylic acid functionality can be introduced onto a brominated thiophene ring via Grignard metallation followed by carbonation with carbon dioxide. beilstein-journals.org The resulting dibromothiophene dicarboxylic acids, such as 2,5-dibromothiophene-3,4-dicarboxylic acid, are valuable intermediates for the synthesis of organic optoelectronic materials. made-in-china.com

Further functionalization of dibromothiophene intermediates can be achieved through nitration, introducing nitro groups that can be subsequently converted to other functionalities. The nitration of aromatic compounds is a classic electrophilic aromatic substitution reaction. youtube.com The reaction typically involves a mixture of concentrated nitric acid and concentrated sulfuric acid, which generates the highly electrophilic nitronium ion (NO₂⁺). youtube.comyoutube.com

A specific example is the nitration of 2,5-dibromothiophene. This compound can be nitrated using a mixture of concentrated nitric acid, sulfuric acid, and fuming sulfuric acid to produce 2,5-dibromo-3,4-dinitrothiophene in high yield. researchgate.net

Table 2: Nitration of 2,5-Dibromothiophene

| Starting Material | Reagent(s) | Product | Yield |

| 2,5-Dibromothiophene | Conc. HNO₃, Conc. H₂SO₄, Fuming H₂SO₄ | 2,5-Dibromo-3,4-dinitrothiophene | 91% researchgate.net |

This reaction demonstrates a key pathway for introducing functional groups at the 3- and 4-positions of a 2,5-dibrominated thiophene ring, which is a crucial step in the synthesis of precursors for compounds like this compound.

Chemical Reactivity and Transformation Pathways of 3,4 Dibromothiophene 2,5 Dicarboxaldehyde

Aldehyde Group Reactivity in Complex Organic Transformations

The aldehyde groups on the thiophene (B33073) ring are susceptible to a variety of nucleophilic addition and condensation reactions, providing pathways to extend the molecule's conjugation and create new polymeric structures.

Nucleophilic Addition and Condensation Reactions (e.g., Knoevenagel, Horner-Wadsworth-Emmons Polycondensation)

The electron-withdrawing nature of the thiophene ring and the bromine substituents enhances the electrophilicity of the aldehyde carbons, making them prime sites for reaction with active methylene (B1212753) compounds.

The Knoevenagel condensation is a key reaction for this molecule. It typically involves the reaction of the dicarboxaldehyde with compounds containing an active methylene group, such as malononitrile (B47326) or cyanoacetate (B8463686) derivatives, in the presence of a weak base. nih.govmdpi.com This reaction proceeds via a nucleophilic addition followed by dehydration to yield a new carbon-carbon double bond. When applied to 3,4-Dibromothiophene-2,5-dicarboxaldehyde, this process occurs at both aldehyde sites, leading to the formation of highly conjugated, symmetrical molecules that are often used as monomers for polymerization or as components in functional dyes and electronic materials.

Horner-Wadsworth-Emmons (HWE) polycondensation represents another powerful tool for leveraging the aldehyde reactivity. This reaction involves treating the dicarboxaldehyde with a bis(phosphonate) ester. The reaction creates vinylene linkages with high stereoselectivity (predominantly E-isomers), leading to the formation of well-defined conjugated polymers. These polymers, incorporating the dibromothiophene core, are investigated for their optical and electronic properties.

| Reaction Type | Reagent Example | Catalyst/Base | Product Type |

| Knoevenagel Condensation | Malononitrile | Piperidine, Pyridine (B92270) | Thiophene-based dicyanovinylene derivative |

| Horner-Wadsworth-Emmons | 1,4-Xylylenebis(diethylphosphonate) | Sodium hydride (NaH) | Poly(thienylene vinylene) derivative |

Reduction and Subsequent Derivatization to Corresponding Bis(chloromethyl)thiophene Analogues

The aldehyde groups can be readily reduced to primary alcohols to form 3,4-dibromo-2,5-bis(hydroxymethyl)thiophene. This transformation is typically achieved using mild reducing agents such as sodium borohydride (B1222165) (NaBH₄) to avoid undesired side reactions with the bromine atoms.

The resulting diol is a stable intermediate that can be further functionalized. A common subsequent derivatization is the conversion to 3,4-dibromo-2,5-bis(chloromethyl)thiophene . kyushu-u.ac.jp This is achieved through reaction with a chlorinating agent, such as thionyl chloride (SOCl₂) or by passing dry hydrogen chloride (HCl) gas through a solution of the diol. kyushu-u.ac.jporgsyn.org The resulting bis(chloromethyl) derivative is a highly reactive and versatile intermediate for subsequent nucleophilic substitution reactions, enabling the introduction of a wide variety of functional groups or the synthesis of macrocycles and polymers. kyushu-u.ac.jpgoogle.com

Bromine Reactivity in Cross-Coupling and Metalation Processes

The carbon-bromine bonds at the 3 and 4 positions of the thiophene ring are key sites for forming new carbon-carbon bonds through various metal-catalyzed cross-coupling reactions. This allows for the precise introduction of aryl, alkynyl, or other organic fragments, significantly modifying the electronic and physical properties of the molecule.

Regioselective Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Stille, Sonogashira-Hagihara)

Palladium-catalyzed cross-coupling reactions are fundamental to the synthetic utility of this compound. The electronic differences between the halogenated sites can allow for regioselective reactions. nih.gov

Suzuki-Miyaura Coupling : This reaction involves the coupling of the dibromothiophene with an organoboron reagent, typically an aryl or vinyl boronic acid or ester, in the presence of a palladium catalyst and a base. nih.govnih.govresearchgate.nettcichemicals.comuwindsor.ca It is a highly versatile and functional-group-tolerant method for creating C(sp²)-C(sp²) bonds. By carefully controlling stoichiometry and reaction conditions, it is sometimes possible to achieve selective mono- or di-substitution.

Stille Coupling : The Stille reaction couples the dibromothiophene with an organotin compound (organostannane). orgsyn.orgorganic-chemistry.orglibretexts.orgpsu.eduwiley-vch.de This method is valued for its mild reaction conditions and tolerance of a wide array of functional groups, including the aldehyde moieties present in the starting material. It is extensively used in the synthesis of conjugated polymers where the dibromothiophene unit is linked to other aromatic or heteroaromatic systems. libretexts.orgwiley-vch.de

Sonogashira-Hagihara Coupling : This reaction forms a carbon-carbon bond between the dibromothiophene and a terminal alkyne. organic-chemistry.orgncsu.eduresearchgate.net It is co-catalyzed by palladium and copper(I) complexes and proceeds in the presence of a base. organic-chemistry.org The Sonogashira coupling is the primary method for introducing alkynyl substituents onto the thiophene core, leading to the synthesis of rigid, linear conjugated systems with potential applications in molecular electronics. researchgate.net

| Coupling Reaction | Coupling Partner | Catalyst System | Bond Formed |

| Suzuki-Miyaura | Arylboronic Acid | Pd(PPh₃)₄ / Base (e.g., K₂CO₃) | Thiophene-Aryl |

| Stille | Organostannane (e.g., Aryl-SnBu₃) | Pd(PPh₃)₄ | Thiophene-Aryl |

| Sonogashira-Hagihara | Terminal Alkyne | PdCl₂(PPh₃)₂ / CuI / Base (e.g., NEt₃) | Thiophene-Alkynyl |

Metal-Halide Exchange Reactions and Lithiation

Metal-halogen exchange is a powerful method for converting the C-Br bonds into more reactive C-metal bonds, most commonly C-Li. wikipedia.org This transformation is typically carried out at low temperatures (e.g., -78 °C) using an organolithium reagent such as n-butyllithium (n-BuLi). wikipedia.orgjcu.edu.aursc.orgnih.gov The rate of exchange generally follows the trend I > Br > Cl. wikipedia.org

Advanced Materials Applications Derived from 3,4 Dibromothiophene 2,5 Dicarboxaldehyde

Application in Conjugated Polymer Design and Synthesis

The chemical compound 3,4-Dibromothiophene-2,5-dicarboxaldehyde is a specialized organic molecule that serves as a versatile building block in the synthesis of advanced materials, particularly conjugated polymers. Its unique structure, featuring a central thiophene (B33073) ring functionalized with both bromine atoms and aldehyde groups, provides a platform for creating polymers with tailored electronic and optical properties.

The design of monomers is a critical first step in achieving desired polymer properties. This compound is engineered for specific roles in polymerization, and its functional groups dictate the most viable synthetic strategies.

In the architecture of donor-acceptor (D-A) conjugated polymers, this compound is strategically employed as an electron-deficient, or "acceptor," unit. The electron-withdrawing nature of this monomer is imparted by two key features of its structure: the two bromine atoms and the two formyl (aldehyde) groups attached to the thiophene ring. This strong electron deficiency makes it a valuable component for creating polymers with a narrow HOMO-LUMO gap, which is essential for applications in organic electronics.

The primary strategy for incorporating this monomer into a polymer backbone is through condensation polymerization, which specifically utilizes the reactivity of its aldehyde groups. Polymerization reactions such as Knoevenagel or Schiff base (imine) condensations allow the dicarboxaldehyde to be linked with a suitable electron-rich "donor" comonomer. For example, a Knoevenagel condensation would involve reacting the dialdehyde (B1249045) with a monomer containing activated C-H acidic moieties (e.g., malononitrile (B47326) derivatives), creating a new carbon-carbon double bond (vinylene linkage) and extending the conjugated system. researchgate.netacs.org This approach is a powerful method for constructing fully conjugated polymer backbones. acs.org

Electrochemical polymerization is a common technique for synthesizing conjugated polymers directly onto an electrode surface. The process typically involves the oxidative coupling of aromatic monomers like thiophene. However, this method is generally not suitable for this compound. The thiophene ring is highly deactivated by the presence of the four strongly electron-withdrawing substituents (two bromo, two formyl). This deactivation increases the oxidation potential of the monomer significantly, making it difficult to initiate and sustain polymerization electrochemically under standard conditions.

Similar to electrochemical methods, chemical oxidative polymerization relies on an oxidant, such as iron(III) chloride (FeCl₃), to initiate the coupling of monomer units. This technique is highly effective for electron-rich thiophene derivatives, such as 3-alkylthiophenes. For this compound, the severe electron-deficient nature of the thiophene ring presents a significant barrier to oxidative polymerization. The monomer's high oxidation potential makes it resistant to common chemical oxidants used for polymerizing thiophenes, rendering this method largely ineffective for this specific compound.

Solid-state polymerization (SSP) is a solvent-free method that can produce highly ordered, crystalline polymers. This technique has been successfully demonstrated for certain 2,5-dibromothiophene (B18171) derivatives, where thermal treatment of the crystalline monomer initiates a coupling reaction, often with the release of bromine. The success of SSP is critically dependent on the precise packing of the monomers in the crystal lattice, which must align the reactive sites (the C-Br bonds) appropriately for polymerization to occur. While this compound is a dibromothiophene derivative, its crystal packing would be dominated by the polar aldehyde groups, leading to a different molecular arrangement compared to other derivatives that successfully undergo SSP. Currently, there is no specific literature demonstrating the successful solid-state polymerization of this compound.

The relationship between the chemical structure of a conjugated polymer and its resulting physical and electronic properties is fundamental to materials design. The incorporation of a strong electron acceptor unit like this compound into a D-A copolymer would be expected to profoundly influence the final material's characteristics.

By pairing this acceptor with various electron-donating monomers, a wide range of properties can be targeted. Key relationships include:

Bandgap Engineering: The energy difference between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) determines the polymer's optical bandgap. A strong acceptor like this compound significantly lowers the LUMO energy level of the resulting polymer, while the donor unit primarily dictates the HOMO level. This combination generally leads to a small bandgap, allowing the polymer to absorb light at longer wavelengths, which is advantageous for photovoltaic applications. rsc.org

Charge Carrier Mobility: The planarity of the polymer backbone and the degree of intermolecular π-π stacking are crucial for efficient charge transport. The rigid structure of the thiophene ring promotes a planar backbone. Polymers incorporating strong acceptor units can enhance intermolecular interactions, potentially leading to more ordered microstructures in thin films and improved charge carrier mobility.

Solubility and Processability: The introduction of flexible alkyl side chains onto the donor comonomer is a common strategy to ensure solubility in organic solvents. This allows the final polymer to be processed from solution using techniques like spin-coating or printing, which is essential for fabricating large-area electronic devices.

While specific experimental data for polymers derived directly from this compound is not extensively reported, the expected properties can be inferred from analogous D-A systems. The table below summarizes typical properties for D-A copolymers containing other thiophene-based acceptor units, illustrating the general performance targets for such materials.

| Polymer System (Acceptor Unit) | HOMO (eV) | LUMO (eV) | Optical Bandgap (eV) | Hole Mobility (cm²/V·s) |

|---|---|---|---|---|

| P(BTDCA44-TT) ([2,2′-Bithiophene]-4,4′-dicarboxamide) | -5.40 | -3.41 | 1.99 | 1.10 x 10⁻³ |

| P(BTDCA44-BT) ([2,2′-Bithiophene]-4,4′-dicarboxamide) | -5.38 | -3.32 | 2.06 | 1.43 x 10⁻² |

| PTTPBT (Thieno[3,4-c]pyrrole-4,6-dione) | -5.60 | -3.50 | 2.10 | 2.36 x 10⁻⁴ |

| PTPDPBT (Thieno[3,4-c]pyrrole-4,6-dione) | -5.40 | -3.50 | 1.90 | 2.18 x 10⁻⁴ |

Performance in Organic Electronic Devices

The tunable properties of polymers derived from this compound make them promising candidates for active materials in a variety of organic electronic devices.

In organic photovoltaic (OPV) cells, the active layer typically consists of a blend of an electron donor and an electron acceptor material. mdpi.com Thiophene-based polymers are most commonly employed as the electron donor component due to the electron-rich nature of the thiophene ring. mdpi.commdpi.comrsc.org When copolymerized with a strong acceptor unit like one derived from this compound, the resulting donor-acceptor (D-A) polymer can exhibit a low band gap, enabling it to absorb a broader portion of the solar spectrum. rsc.org

The performance of an OPV cell is highly dependent on the energy level alignment between the donor and acceptor materials. rsc.org The HOMO of the donor should be well-matched with the LUMO of the acceptor to facilitate efficient charge transfer. mdpi.com The ability to precisely tune the HOMO and LUMO levels of polymers containing the thiophene-dicarboxaldehyde unit is therefore a significant advantage in designing high-efficiency solar cells. mdpi.commdpi.com While typically part of a donor polymer, the strong electron-withdrawing character of the dicarboxaldehyde groups could also allow for the design of acceptor materials.

Thiophene-based materials are widely used in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices. mdpi.com Their derivatives have been successfully utilized in various layers of OLEDs, including as the emissive material itself, as well as in hole-transporting layers. mdpi.combeilstein-journals.orgresearchgate.net The rigid and planar structure of fused thiophene systems, for instance, contributes to high fluorescence quantum yields, which is a key requirement for efficient light emission. beilstein-journals.org

By creating donor-π-acceptor (D–π–A) type structures, where the thiophene unit can act as the π-bridge or part of the donor, it is possible to synthesize fluorophores with high quantum yields and mega Stokes shifts, leading to efficient and color-pure emission in OLEDs. beilstein-journals.org Beyond OLEDs, the unique electronic properties of these materials make them suitable for other optoelectronic systems. For example, small molecules derived from functionalized thiophenes have been used to create small molecule photodetectors (SMPDs) with high detectivity. ossila.com

Investigations into Charge Carrier Mobility and Transport Properties

Conjugated polymers derived from thiophene units are of significant interest for use as organic semiconductors. researchgate.net The performance of these materials in devices like organic field-effect transistors (OFETs) is fundamentally governed by their charge carrier mobility—a measure of how quickly charges can move through the material. Research into polymers incorporating thiophene derivatives demonstrates a strong link between molecular weight, solid-state packing, and charge transport properties. researchgate.netnih.gov

For instance, studies on poly(3,3''-dioctyl-2,2':5',2''-terthiophene) revealed that a fourfold increase in the number of repeating units in the polymer chain can lead to an enhancement in charge carrier mobility by over three orders of magnitude. nih.govscilit.com This highlights the critical role of extending π-conjugation along the polymer backbone for efficient charge transport. Similarly, donor-acceptor polymers that alternate electron-rich and electron-deficient units, such as those pairing diketopyrrolopyrrole (DPP) with thiophene-based units, have shown excellent ambipolar charge transport, with some examples achieving both electron and hole mobilities of 0.1 cm²/Vs. mdpi.com In highly ordered, oriented thin films of poly-diketopyrrolopyrrole-terthiophene (PDPP3T), mobilities as high as 2.0 cm²/Vs for electrons and 12.8 cm²/Vs for holes have been measured, indicating that transport occurs preferentially along the polymer backbone. uni-muenchen.de

These findings underscore that designing high-performance organic semiconductors requires a deep understanding of how molecular structure influences intermolecular interactions and solid-state packing, which in turn dictates the efficiency of charge carrier transport. researchgate.net

Table 1: Charge Carrier Mobilities of Various Thiophene-Based Polymers

| Polymer System | Hole Mobility (μh) [cm²/Vs] | Electron Mobility (μe) [cm²/Vs] | Notes |

|---|---|---|---|

| Thiophene-flanked DPP Polymer | 0.09 | 0.1 | Ambipolar transport characteristics observed. mdpi.com |

| Oriented PDPP3T Thin Film | 12.8 | 2.0 | Anisotropy of conduction observed, with transport favored along the polymer chain. uni-muenchen.de |

| DTTR-TT:PDTT-SBT Blend (30:70) | 0.22 | - | Blending a small molecule with a polymer significantly enhanced mobility over pristine components. ntu.edu.tw |

| C₁₂-BTBT | 10 | - | Grown using a binary solvent approach to create large polycrystalline domains. mdpi.com |

Solution Processability and Thin Film Morphology Optimization

A key advantage of polymeric semiconductors is their potential for solution processability, which enables the fabrication of large-area, flexible electronic devices using techniques like spin-coating and printing. ntu.edu.twnus.edu.sg The solubility and processing characteristics are heavily influenced by the polymer's structure, particularly the nature of its side chains. ntu.edu.tw

The morphology of the thin film—including its crystallinity, molecular orientation, and surface roughness—is a critical determinant of device performance. naturalspublishing.comacs.org Atomic force microscopy (AFM) and X-ray diffraction (XRD) are essential tools for characterizing this morphology. mdpi.com For example, XRD studies of thin films made from benzo[b]thieno[2,3-d]thiophene derivatives show diffraction peaks corresponding to d-spacings that match their calculated molecular lengths, suggesting a vertically aligned arrangement of molecules on the substrate surface. mdpi.com

Optimization of this morphology is often achieved through post-deposition treatments, such as thermal annealing. bohrium.com Annealing can promote the removal of residual solvent and allow polymer chains to rearrange into more ordered, crystalline domains, which facilitates more efficient charge transport between molecules. bohrium.comnih.gov In one study, rapid thermal annealing of a PEDOT:PSS film at 200°C for just 30 seconds resulted in a 35% increase in charge carrier mobility. utoronto.ca This improvement is attributed to the formation of a more ordered film structure that enhances the movement of charge carriers along the polymer backbones. utoronto.ca

Table 2: Thin Film Characteristics of Thiophene-Based Materials

| Material | Processing Method | Film Roughness (RMS) | Key Morphological Finding |

|---|---|---|---|

| Poly formyl thiophene (PFTh) | Anchoring from solution | Low (Particle size ~36 nm) | Exhibited the lowest roughness compared to PFPy and PFFu films. naturalspublishing.com |

| Benzo[b]thieno[2,3-d]thiophene derivatives | Solution-shearing | Not specified | XRD data indicated a vertically aligned molecular arrangement on the film surface. mdpi.com |

| PEDOT:PSS | Spin-coating & Rapid Thermal Annealing | Not specified | Annealing improved film structure, leading to a 35% increase in carrier mobility. utoronto.ca |

Supramolecular Chemistry and Coordination Polymer Design

Beyond conjugated polymers, the 3,4-dibromothiophene (B32776) core is integral to the design of crystalline materials through supramolecular assembly. By converting the aldehyde groups of this compound to carboxylic acids, the corresponding 3,4-Dibromothiophene-2,5-dicarboxylic acid can be used as a linker to build multidimensional structures like coordination polymers and metal-organic frameworks (MOFs).

Assembly of One- and Two-Dimensional Supramolecular Architectures

The precise arrangement of molecules in the solid state is dictated by a combination of covalent bonds and weaker, non-covalent interactions. The strategic placement of functional groups on the thiophene ring allows for the engineering of specific and predictable packing motifs, giving rise to ordered one- and two-dimensional architectures.

Thiophene-based dicarboxylic acids are effective organic linkers for constructing coordination polymers and MOFs. These linkers bridge metal ions or clusters to form extended networks. mdpi.comrsc.org For example, thiophene-2,5-dicarboxylic acid has been used to build three-dimensional frameworks with terbium(III) and strontium(II) ions. rsc.orgresearchgate.net Similarly, dibenzothiophene-5,5′-dioxide-3,7-dicarboxylic acid has been used to construct new MOFs with cadmium, zinc, and cobalt. The resulting frameworks can exhibit diverse topologies, from 2D layered structures to complex 3D interpenetrated networks, depending on the choice of metal ion and auxiliary ligands.

Non-covalent interactions are fundamental to crystal engineering, guiding molecules to self-assemble into well-defined supramolecular structures. rsc.org In derivatives of 3,4-dibromothiophene, several key interactions are at play:

Halogen Bonding: The bromine atoms on the thiophene ring can act as halogen bond donors. This is a highly directional interaction where the bromine atom forms a favorable contact with a halogen bond acceptor, such as a nitrogen atom on a pyridine (B92270) ring or an oxygen atom. acs.orgnih.gov This interaction is a powerful tool for directing assembly, with C–Br···O/N interaction energies being significant enough to dictate the final crystal packing. mdpi.com

Hydrogen Bonding: When the aldehyde groups are converted to carboxylic acids, they become strong hydrogen bond donors and acceptors. These interactions are crucial in forming robust networks, often working in concert with other non-covalent forces to stabilize the crystal lattice. researchgate.net

The interplay of these interactions allows for a high degree of control over the supramolecular architecture. uit.no For example, studies on halothiophenes have demonstrated that C–X···N (X = Br, I) halogen bonds can be used to form 1D polymeric chains. acs.org The combination of halogen bonds with hydrogen bonds and π-π stacking provides a sophisticated toolkit for designing functional materials with tailored solid-state structures. rsc.org

Table 3: Examples of Non-Covalent Interactions in Thiophene-Based Assemblies

| Interaction Type | Interacting Groups | Typical Energy (kJ mol⁻¹) | Role in Assembly |

|---|---|---|---|

| Halogen Bond | C–Br···NPy | 5.4 - 19.6 | Directs formation of 1D polymeric chains. acs.org |

| Halogen Bond | C–I···NPy | 26.3 - 56.0 | Strong, directional interaction for building robust assemblies. acs.org |

| Hydrogen Bond | O–H···O=C | Variable | Forms strong, directional links between carboxylic acid linkers. researchgate.net |

| π-π Stacking | Thiophene Ring ↔ Thiophene Ring | Variable | Promotes close packing and facilitates charge transport. rsc.org |

Functional Metal-Organic Frameworks and Coordination Polymers

By carefully selecting the metal nodes and the thiophene-based organic linkers, it is possible to create MOFs and coordination polymers with specific functionalities. The inherent properties of the thiophene unit, such as its electron-rich nature and the presence of sulfur atoms, can be harnessed for applications in sensing, catalysis, and luminescence. mdpi.com

For example, lanthanide-based MOFs constructed from thieno[3,2-b]thiophene-2,5-dicarboxylate have been shown to be effective luminescent sensors. mdpi.com The thiophene-based linker acts as an "antenna," absorbing light energy and transferring it to the lanthanide ion, which then emits light. The luminescence of a terbium-based MOF built with a thiophene-containing ligand was found to be quenched in the presence of Hg²⁺ ions, allowing for its use as a selective sensor. rsc.org The interaction between the soft sulfur atoms in the thiophene ring and the soft Hg²⁺ ion is believed to be the primary mechanism for this sensing capability. rsc.org Furthermore, the porous nature of these frameworks allows them to host guest molecules, leading to applications in gas storage and separation.

Formation of Secondary Building Units (SBUs) and Their Structural Implications

The synthesis of coordination polymers often relies on the principle of molecular self-assembly, where metal ions or clusters connect with organic ligands to form extended networks. The specific geometry and connectivity of these networks are dictated by the coordination environment of the metal centers and the functionality of the organic linkers, leading to the formation of well-defined polynuclear clusters known as Secondary Building Units (SBUs).

While direct use of this compound as a primary ligand in the formation of coordination polymers is not extensively documented, its aldehyde functional groups provide a reactive platform for the synthesis of more complex, multidentate ligands. Through Schiff base condensation reactions with various amines, the dialdehyde can be converted into ligands with imine linkages, which are then capable of coordinating to metal centers. sapub.orgnih.govcabidigitallibrary.org The design of the amine precursor allows for precise control over the length, rigidity, and donor atom arrangement of the resulting Schiff base ligand.

Topological Analysis of Supramolecular Networks

The topology of a coordination polymer describes the underlying connectivity of its network, abstracting the SBUs and organic linkers into nodes and linkers, respectively. This simplification allows for the classification and comparison of complex framework structures. The topology is a critical factor in determining the material's properties, such as its porosity and stability.

For supramolecular networks derived from ligands based on this compound, the topology would be a direct consequence of the coordination number and geometry of the metal SBU and the connectivity of the custom-synthesized ligand. For instance, a linear Schiff base ligand derived from the dialdehyde could link metal SBUs to form one-dimensional chains or, depending on the coordination of the metal, more complex two- or three-dimensional networks. The inherent angularity of the thiophene ring can also contribute to the formation of specific network topologies.

Catalytic and Adsorptive Functionalities of Coordination Polymers

Coordination polymers, particularly those with porous structures, are of significant interest for their potential applications in catalysis and adsorption. mdpi.com The functionalization of the organic linkers can introduce active sites for catalysis or specific binding sites for targeted adsorption.

Coordination polymers incorporating ligands derived from this compound could exhibit interesting catalytic and adsorptive properties. The presence of the sulfur atom in the thiophene ring and the bromine atoms can influence the electronic properties of the framework and provide potential sites for interaction with guest molecules. For example, the polarizability of the sulfur and bromine atoms may enhance the adsorption of specific molecules. Furthermore, the imine groups of Schiff base ligands can act as Lewis basic sites, potentially participating in catalytic reactions. The porous nature of these materials would allow for the diffusion of substrates to these active sites.

Other Emerging Material Applications

Beyond coordination polymers, this compound serves as a building block for other advanced materials with promising applications.

Precursor for Graphene-Based Porous Polymers

Graphene-based porous materials are a class of materials that combine the exceptional properties of graphene with a high surface area and porous structure. mdpi.comrsc.orgresearchgate.net These materials are promising for applications in energy storage, catalysis, and gas separation. Thiophene-based microporous polymers have been shown to exhibit good porosity and potential for carbon dioxide capture. rsc.orgresearchgate.net

While direct conversion of this compound to graphene-based porous polymers is not a conventional route, its derivatives can be utilized in the synthesis of porous organic polymers. For instance, thiophene-containing conjugated microporous polymers (CMPs) can be synthesized through various coupling reactions. rsc.orgacs.orgresearchgate.net The aldehyde groups of the parent compound could be transformed into other functionalities suitable for polymerization reactions, leading to the formation of highly cross-linked, porous networks. Subsequent carbonization of these thiophene-based porous polymers could potentially yield sulfur-doped porous carbon materials with enhanced electrochemical properties.

Development of Novel Conducting Polymers

Polythiophenes are a well-known class of conducting polymers with applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). cmu.edufrontiersin.org The electrical conductivity and optical properties of polythiophenes can be tuned by modifying the substituent groups on the thiophene ring.

Theoretical and Computational Investigations of 3,4 Dibromothiophene 2,5 Dicarboxaldehyde and Its Derivatives

Quantum Chemical Studies on Electronic Structure and Reactivity

For a molecule like 3,4-Dibromothiophene-2,5-dicarboxaldehyde, density functional theory (DFT) would be the principal method to elucidate its electronic characteristics. Such calculations would typically reveal the energies and spatial distributions of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO is anticipated to be localized primarily across the thiophene (B33073) ring, characteristic of π-conjugated systems. The electron-withdrawing nature of the two bromine atoms at the 3 and 4 positions, and the two carboxaldehyde groups at the 2 and 5 positions, would significantly lower the energy of both the HOMO and LUMO levels compared to unsubstituted thiophene. This effect is crucial for designing materials with specific electronic properties, such as tuning the band gap for applications in organic electronics.

The energy difference between the HOMO and LUMO levels is a key parameter that influences the chemical reactivity and the optical properties of the molecule. A smaller HOMO-LUMO gap generally corresponds to higher reactivity and a red-shift in the absorption spectrum. Reactivity descriptors, such as the Fukui functions, could be calculated to predict the most probable sites for nucleophilic and electrophilic attack. For this compound, the aldehyde carbons are expected to be the primary sites for nucleophilic attack, while electrophilic substitution on the thiophene ring would be significantly deactivated due to the presence of the electron-withdrawing substituents.

Table 1: Postulated Electronic Properties of this compound from Theoretical Calculations

| Property | Predicted Characteristic |

| HOMO Energy | Expected to be low due to electron-withdrawing groups. |

| LUMO Energy | Expected to be significantly lowered. |

| HOMO-LUMO Gap | Predicted to be smaller than unsubstituted thiophene. |

| Electron Density | Concentrated on the thiophene ring and carbonyl oxygens. |

| Reactivity | Aldehyde groups are primary sites for nucleophilic addition. |

Computational Modeling of Polymer Conformation and Intermolecular Interactions

There is a lack of specific computational modeling studies on polymers derived directly from this compound. However, the principles of modeling other polythiophene derivatives can be applied to hypothesize the conformational behavior of such polymers.

Molecular dynamics (MD) simulations are a powerful tool for investigating the conformation and intermolecular interactions of polymers. For a polymer synthesized from this compound, the planarity of the polymer backbone would be a critical factor influencing its electronic properties. The bulky bromine atoms and the polar carboxaldehyde groups would introduce significant steric and electrostatic interactions between adjacent monomer units. These interactions would likely lead to a twisted conformation of the polymer chain, which could disrupt the π-conjugation and, consequently, affect the material's charge transport capabilities.

Force fields specifically parameterized for polythiophenes would be necessary to accurately model the intermolecular interactions. These interactions, including van der Waals forces and potential dipole-dipole interactions from the carbonyl groups, would govern the packing of the polymer chains in the solid state. The morphology of the resulting material, whether amorphous or semi-crystalline, would be highly dependent on these intermolecular forces. Understanding and controlling the polymer conformation and packing are essential for optimizing the performance of organic electronic devices.

Simulation and Prediction of Optoelectronic Properties

Specific simulations and predictions of the optoelectronic properties of this compound are not found in existing literature. Nevertheless, computational methods like Time-Dependent Density Functional Theory (TD-DFT) are standard for predicting the absorption and emission spectra of organic molecules.

For this compound, TD-DFT calculations would likely predict electronic transitions in the ultraviolet-visible region. The lowest energy transition, corresponding to the HOMO-LUMO gap, would be of particular interest as it dictates the color and potential applications in optoelectronic devices. The presence of the electron-withdrawing groups is expected to cause a bathochromic (red) shift in the absorption maximum compared to simpler thiophenes.

Simulations of the optoelectronic properties of oligomers and polymers derived from this monomer would provide further insights. The absorption spectrum of the polymer is expected to be broader and further red-shifted compared to the monomer due to the extended π-conjugation along the polymer backbone. However, as mentioned, any significant twisting of the backbone would likely lead to a blue-shift and a decrease in the absorption intensity. The prediction of properties such as charge carrier mobility and exciton (B1674681) binding energy would require more advanced computational models that account for both intramolecular and intermolecular electronic coupling.

Table 2: Anticipated Optoelectronic Properties from Computational Simulations

| Property | Predicted Characteristic |

| Absorption Maximum (Monomer) | Expected in the UV-Vis region, red-shifted from thiophene. |

| Absorption Maximum (Polymer) | Further red-shifted and broadened compared to the monomer. |

| Emission Properties | Dependent on the rigidity of the molecular and polymer structure. |

| Charge Transport | Highly sensitive to the planarity of the polymer backbone. |

Future Research Trajectories and Interdisciplinary Opportunities

Development of More Efficient and Sustainable Synthetic Pathways

The advancement of applications for 3,4-Dibromothiophene-2,5-dicarboxaldehyde is intrinsically linked to the development of efficient and environmentally benign synthetic methodologies. Current synthetic approaches for related brominated thiophenes often rely on traditional brominating agents and solvents that may have environmental drawbacks. Future research is expected to focus on greener synthetic alternatives.

Key areas for development include:

Catalytic Bromination: Exploring the use of catalysts to achieve high regioselectivity in the bromination of thiophene-2,5-dicarboxaldehyde, minimizing the formation of byproducts.

Alternative Solvents: Investigating the use of greener solvents such as ionic liquids, supercritical fluids, or even water to replace traditional volatile organic solvents. rsc.org

Flow Chemistry: Implementing continuous flow processes for the synthesis, which can offer better control over reaction parameters, improved safety, and easier scalability. mdpi.com

Biocatalysis: Exploring the potential of enzymatic reactions for the synthesis of this compound, which could offer high specificity and mild reaction conditions. mdpi.com

Table 1: Comparison of Potential Synthetic Methodologies

| Methodology | Potential Advantages | Research Focus |

|---|---|---|

| Catalytic Bromination | Higher yields, reduced waste | Development of novel, reusable catalysts |

| Green Solvents | Reduced environmental impact, improved safety | Solvent screening and optimization |

| Flow Chemistry | Enhanced control, scalability, and safety | Reactor design and process optimization |

| Biocatalysis | High selectivity, mild conditions, sustainability | Enzyme discovery and engineering |

Exploration of Novel Polymer Architectures and Heterocycles

The bifunctional nature of this compound, with its reactive aldehyde groups and bromine atoms suitable for cross-coupling reactions, makes it an ideal monomer for the synthesis of novel polymers and complex heterocyclic systems.

Future research in this area could explore:

Conjugated Polymers: The aldehyde functionalities can be used in condensation reactions with various amines or activated methylene (B1212753) compounds to form poly(azomethine)s or other conjugated polymers. The bromine atoms can then be used for post-polymerization modification or to create cross-linked networks.

Porous Organic Polymers (POPs): The rigid thiophene (B33073) core and reactive aldehyde groups are well-suited for the synthesis of POPs with potential applications in gas storage, separation, and catalysis.

Novel Heterocycles: The dicarboxaldehyde can serve as a precursor for the synthesis of a variety of fused heterocyclic systems through reactions with dinucleophiles. These new heterocycles could exhibit interesting photophysical or biological properties. lnu.edu.cn

Table 2: Potential Polymer and Heterocycle Synthesis from this compound

| Product Class | Synthetic Strategy | Potential Applications |

|---|---|---|

| Conjugated Polymers | Condensation polymerization, Suzuki or Stille coupling | Organic electronics, sensors |

| Porous Organic Polymers | Solvothermal synthesis with multifunctional linkers | Gas storage, catalysis |

| Fused Heterocycles | Cyclocondensation with dinucleophiles | Pharmaceuticals, organic dyes |

Expansion into New Advanced Device Applications and Smart Materials

Thiophene-based materials are renowned for their applications in organic electronics and smart materials. The specific substitution pattern of this compound could lead to materials with tailored electronic and optical properties.

Future applications to be investigated include:

Organic Field-Effect Transistors (OFETs): Polymers derived from this compound could be explored as semiconductor layers in OFETs. The bromine substitution can influence the HOMO/LUMO energy levels and the intermolecular packing, which are crucial for charge transport.

Electrochromic Materials: Polythiophenes are known for their electrochromic properties. Polymers incorporating the this compound unit could exhibit unique color changes in response to an applied voltage, with potential use in smart windows and displays.

Chemosensors: The aldehyde groups can be functionalized with specific receptors to create chemosensors for the detection of various analytes. Changes in the optical or electronic properties of the material upon binding of the analyte would form the basis of the sensing mechanism.

Integration with Machine Learning and High-Throughput Computational Material Design

The vast design space for materials derived from this compound makes it an excellent candidate for the application of modern computational techniques.

Interdisciplinary opportunities in this domain include:

High-Throughput Screening: Computational methods can be used to screen a virtual library of polymers and heterocycles derived from this compound to predict their electronic, optical, and mechanical properties.

Machine Learning Models: By generating a dataset of computational or experimental results, machine learning models can be trained to predict the properties of new materials based on their molecular structure. This can accelerate the discovery of materials with desired functionalities.

Inverse Design: Advanced machine learning algorithms could be employed for the "inverse design" of materials, where the desired properties are specified, and the algorithm suggests the optimal molecular structure based on the this compound building block.

Table 3: Computational and Machine Learning Approaches

| Approach | Objective | Expected Outcome |

|---|---|---|

| High-Throughput Screening | Rapidly evaluate a large number of candidate structures | Identification of promising materials for further investigation |

| Machine Learning Models | Predict material properties from structure | Accelerated material discovery and optimization |

| Inverse Design | Design materials with specific target properties | Novel molecular structures with tailored functionalities |

Q & A

Q. What are the established synthetic routes for 3,4-Dibromothiophene-2,5-dicarboxaldehyde, and what analytical methods are critical for confirming its purity and structure?

The compound is synthesized via hydrolysis of 3,4-dibromocatechol under controlled conditions, often using aromatic hydrocarbons (e.g., benzene derivatives) as precursors . Key analytical methods include:

- Nuclear Magnetic Resonance (NMR) : - and -NMR to confirm aldehyde and bromine substituent positions. For example, aldehyde protons typically resonate at δ ~9.5–10.5 ppm, while bromine-induced deshielding affects adjacent carbons .

- X-ray Diffraction (XRD) : To resolve crystal structure, as demonstrated in related brominated furan/dihydrofuran systems (e.g., 3,4-Dibromo-2,2,5,5-tetraphenyl-2,5-dihydrofuran, CCDC 1828960) .

- Mass Spectrometry (HRMS) : To verify molecular weight (e.g., theoretical ) and isotopic patterns from bromine .

Q. How is this compound typically purified, and what challenges arise due to its bromine substituents?

Purification often involves recrystallization from polar aprotic solvents (e.g., DMF/water mixtures) or column chromatography. Challenges include:

- Byproduct formation : Bromine’s electron-withdrawing nature can lead to side reactions (e.g., over-oxidation).

- Solubility limitations : The compound’s low solubility in non-polar solvents necessitates optimization of solvent systems .

Advanced Research Questions

Q. How does the bromination pattern on thiophene dicarboxaldehyde influence the crystallographic packing and electronic properties in covalent organic frameworks (COFs)?

Bromine atoms introduce steric bulk and electronic effects that alter stacking behavior. For example:

- In porphyrin-based COFs, bromine substituents disrupt planar symmetry, forcing slipped J-aggregate stacking (red-shifted Q-bands, enhanced absorption) .

- Computational modeling (DFT) reveals that bromine’s electronegativity modifies charge distribution, affecting COF conductivity and gas adsorption selectivity .

- Experimental validation requires pairing XRD with spectroscopic techniques (e.g., steady-state/time-resolved fluorescence) to correlate structure with optoelectronic properties .

Q. What methodological approaches resolve contradictions in reported reactivity of this compound in cross-coupling reactions?

Discrepancies in reactivity (e.g., Suzuki vs. Stille coupling efficiency) may arise from:

- Bromine lability : Competitive debromination under basic/palladium-rich conditions.

- Solvent effects : Polar solvents (DMF, NMP) stabilize intermediates but may deactivate catalysts. To address this:

- Use -NMR to monitor reaction progress and identify byproducts.

- Optimize catalyst systems (e.g., Pd(PPh) with ligand additives) to suppress debromination .

Q. How can this compound be leveraged in designing bifunctional materials for environmental remediation (e.g., Hg2+^{2+}2+ capture)?

The compound’s aldehyde groups enable Schiff base reactions with polyamines (e.g., tetrakis(4-aminophenyl)ethene) to form thiophene-based COFs. Key steps:

- Functionalization : Bromine enhances Lewis acidity, improving Hg binding via soft acid-base interactions .

- Porosity tuning : Adjusting linker length (e.g., biphenyl vs. thienothiophene) modulates pore size for iodine vapor adsorption .

- Validation : Inductively coupled plasma mass spectrometry (ICP-MS) quantifies metal uptake, while BET analysis confirms surface area changes post-functionalization .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.